5-((3,5-Dimethylpiperidin-1-yl)(4-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 5-((3,5-Dimethylpiperidin-1-yl)(4-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a structurally complex heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 3,5-dimethylpiperidine moiety, a 4-methoxyphenyl group, and an ethyl chain.
Properties
IUPAC Name |
5-[(3,5-dimethylpiperidin-1-yl)-(4-methoxyphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2S/c1-5-17-22-21-25(23-17)20(26)19(28-21)18(15-6-8-16(27-4)9-7-15)24-11-13(2)10-14(3)12-24/h6-9,13-14,18,26H,5,10-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROPGLBQDUOMDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CC(CC(C4)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The molecular and cellular effects of a compound’s action can include changes in gene expression, protein function, cell signaling, and other cellular processes. These effects can lead to observable changes in physiological or disease states .
Environmental factors, such as pH, temperature, and the presence of other substances, can influence a compound’s action, efficacy, and stability. These factors can affect the compound’s physical and chemical properties, its interaction with targets, and its pharmacokinetics .
Biological Activity
The compound 5-((3,5-Dimethylpiperidin-1-yl)(4-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel organic molecule with significant potential in pharmacology due to its structural characteristics and biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings and case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : CHNOS
- Molecular Weight : 400.5 g/mol
- CAS Number : 1007922-37-3
Biological Activity Overview
The biological activity of this compound is primarily attributed to its thiazole and triazole rings, which are known to exhibit various pharmacological effects.
1. Antiviral Activity
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles demonstrate antiviral properties. For instance, studies on related compounds have shown efficacy against the Hepatitis C virus (HCV), where structural modifications influenced both potency and cytotoxicity. The introduction of piperidine moieties has been linked to enhanced antiviral activity against HCV replicon systems .
2. Anti-inflammatory Properties
Thiazole derivatives are recognized for their anti-inflammatory effects. In vivo studies have indicated that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. In a comparative study, several thiazolo derivatives showed up to 67% protection in inflammatory models compared to indomethacin's 47% .
3. Anticancer Activity
The compound's structure suggests potential anticancer activity due to the presence of the triazole ring. Compounds with similar structural frameworks have been documented to inhibit cancer cell proliferation in various models. For example, thiazolo[3,2-b][1,2,4]triazoles have been shown to exert cytotoxic effects on different cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Research Findings and Case Studies
Case Study: Antiviral Screening
In a study focusing on the antiviral properties of thiazolo derivatives, the compound was screened against HCV using luciferase reporter assays. The results indicated that modifications in the piperidine ring significantly affected antiviral potency while maintaining low cytotoxicity levels.
Case Study: Anti-inflammatory Evaluation
A series of thiazolo compounds were evaluated for their anti-inflammatory potential using COX inhibition assays. The results showed that the tested compounds exhibited varying degrees of COX inhibition (0–93%), with some derivatives outperforming traditional NSAIDs like indomethacin in protective efficacy against induced inflammation in murine models .
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally analogous compounds requires crystallographic or computational data to evaluate molecular conformations, intermolecular interactions, and electronic properties. However, the provided evidence exclusively focuses on crystallographic software tools, such as ORTEP-3 and WinGX, which are used for visualizing and refining crystal structures .
Key Limitations in Available Evidence:
Lack of Direct Structural Data : Neither source describes the crystallographic parameters (e.g., bond lengths, angles, or packing motifs) of 5-((3,5-Dimethylpiperidin-1-yl)(4-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol or its analogs.
Software-Centric Focus : The tools discussed (ORTEP-3 and WinGX) are methodological aids rather than sources of compound-specific information .
Critical Analysis of Evidence Relevance
The provided materials emphasize crystallographic software capabilities rather than chemical or biological data. For example:
- ORTEP-3 facilitates the creation of thermal ellipsoid plots to visualize atomic displacement parameters in crystal structures .
Without access to primary research articles or chemical databases detailing the target compound’s synthesis, characterization, or bioactivity, a meaningful comparison with similar molecules (e.g., thiazolo-triazole derivatives or piperidine-containing analogs) cannot be constructed.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
